OP-145
Description
OP-145 is a synthetic antimicrobial peptide (AMP) derived from the human cathelicidin LL-37. Its sequence, acetyl-IGKEFKRIVERIKRFLRELVRPLR-amide, includes modifications such as acetylation and amidation to enhance stability and activity . With a molecular weight of 3,093.76 Da, this compound exhibits broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa), and fungi (e.g., Candida albicans, Aspergillus niger), with MIC values ranging from 2–18 µM depending on the pathogen .
This compound is formulated in poly(lactic-co-glycolic acid) (PLGA) microspheres or Polymer-Lipid Encapsulation MatriX (PLEX) coatings for controlled release. These delivery systems enable sustained antimicrobial activity at infection sites, such as implant-tissue interfaces or bone fractures, while minimizing systemic toxicity . Preclinical studies demonstrate its efficacy in reducing biofilm formation, lowering inflammatory markers (e.g., C-reactive protein), and promoting infection resolution in animal models .
Properties
Molecular Formula |
C142H246N46O31 |
|---|---|
Molecular Weight |
3093.762 |
Appearance |
Off white to light yellow powder |
Origin of Product |
United States |
Comparison with Similar Compounds
SAAP-148
- Origin : SAAP-148 is a redesigned derivative of LL-37, optimized for enhanced membrane interaction.
- Structural Advantages: Compared to OP-145, SAAP-148 has a larger hydrophobic region and critical amino acid substitutions (e.g., tryptophan residues), improving its ability to disrupt bacterial membranes .
- Membrane Activity : SAAP-148 causes 16-fold greater membrane permeability in E. coli and >32-fold in Enterococcus hirae compared to OP-143. This is attributed to its stronger interaction with cardiolipin (CL) and lipopolysaccharides (LPS) .
LL-37 (Parent Peptide)
Antimicrobial Efficacy
Mechanism of Action
- This compound : Primarily disrupts bacterial membranes via electrostatic interactions with anionic lipids (e.g., phosphatidylglycerol). It also exhibits detergent-like behavior, solubilizing membrane components without complete lysis .
- SAAP-148 : Induces rapid membrane depolarization and permeabilization by targeting CL and LPS. Its larger hydrophobic surface area enables deeper membrane insertion, leading to faster bactericidal effects .
Limitations and Challenges
- This compound: Burst release (55% in 48 hours) from PLEX coatings may require dose optimization . Limited data on polymicrobial infections .
- SAAP-148 : Higher production costs due to complex synthesis (€2,000 per 100 mg) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
